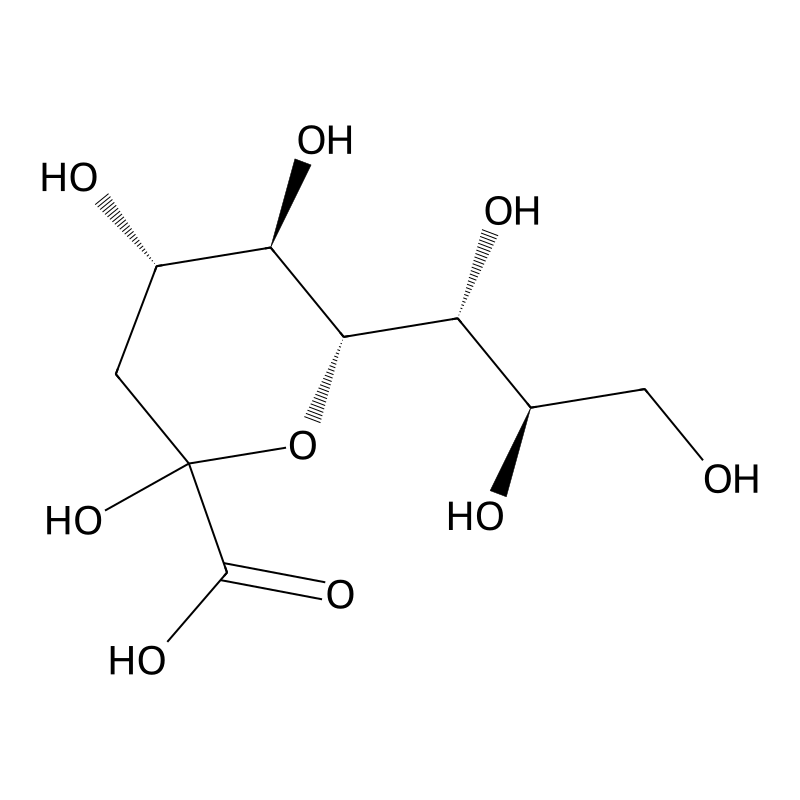

Keto-Deoxy-Nonulonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Bacterial Sialic Acid Mimicry:

Bacteria can synthesize sialic acid-like structures, enabling them to evade the host immune system. KDNA, due to its structural similarity to sialic acids, is being investigated as a potential tool to study these bacterial mimicry mechanisms. Researchers are exploring how KDNA interacts with host immune cells and whether it can be used to develop novel antibacterial strategies. (Source: )

Sialic Acid Biosynthesis Studies:

Sialic acids play crucial roles in various biological functions. Understanding their biosynthesis pathways is essential for deciphering their diverse functions. KDNA, as a simpler sialic acid derivative, offers researchers a simplified model to study the enzymes and mechanisms involved in sialic acid biosynthesis. This knowledge can contribute to a deeper understanding of sialic acid biology and potentially lead to the development of therapeutic interventions targeting sialic acid-related diseases. (Source: )

Keto-Deoxy-Nonulonic acid is a nine-carbon monosaccharide belonging to the family of nonulosonic acids, which are derivatives of neuraminic acid. It is characterized by a keto group at the second carbon and a deoxy group at the third carbon, resulting in its unique structure. The molecular formula of Keto-Deoxy-Nonulonic acid is C₉H₁₆O₉, and it is often represented as a sugar acid due to the presence of carboxylic functional groups in its structure . This compound plays a significant role in various biological processes and has garnered attention for its potential applications in biochemistry and medicine.

- Due to the limited information available, the mechanism of action of KDNA remains unknown.

- No safety information is currently available for KDNA.

- Glycosylation Reactions: It can act as a donor or acceptor in glycosidic bond formation, leading to the synthesis of oligosaccharides and polysaccharides.

- Reduction Reactions: The keto group can be reduced to an alcohol, resulting in the formation of alditols.

- Oxidation Reactions: Under certain conditions, it can be oxidized to form carboxylic acids .

The compound's reactivity is influenced by its functional groups, allowing it to interact with various enzymes involved in carbohydrate metabolism.

Keto-Deoxy-Nonulonic acid exhibits notable biological activities:

- Immunological Functions: It has been implicated in the immune response due to its presence in the capsular polysaccharides of certain bacteria, such as Serratia marcescens, which helps evade host immune mechanisms .

- Cell Adhesion: Its structural characteristics allow it to participate in cell-cell interactions and adhesion processes, which are crucial for microbial pathogenesis and biofilm formation .

- Antimicrobial Properties: Some studies suggest that derivatives of Keto-Deoxy-Nonulonic acid may possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Keto-Deoxy-Nonulonic acid can be synthesized through various methods:

- Enzymatic Synthesis: Utilizing specific glycosyltransferases to transfer sugar moieties onto a precursor molecule.

- Chemical Synthesis: Involves multi-step organic synthesis starting from simple sugars or their derivatives. This method may include protection-deprotection strategies to manage reactive functional groups effectively.

- Microbial Fermentation: Certain bacterial strains can produce Keto-Deoxy-Nonulonic acid naturally during their metabolic processes, allowing for extraction and purification from culture media .

Keto-Deoxy-Nonulonic acid has diverse applications across several fields:

- Pharmaceuticals: Potential use in drug development due to its immunomodulatory properties.

- Biotechnology: Employed in the design of glycoproteins and glycoconjugates for therapeutic applications.

- Food Industry: Investigated for its role as a food preservative owing to its antimicrobial properties .

Research on interaction studies involving Keto-Deoxy-Nonulonic acid has focused on its role in microbial pathogenesis and host interactions:

- Capsule Formation: Studies have shown that this compound is integral to the capsule structure of certain bacterial strains, enhancing their virulence by providing resistance against phagocytosis .

- Enzyme Interactions: It interacts with various carbohydrate-active enzymes, influencing their activity and stability during bio

Keto-Deoxy-Nonulonic acid shares structural similarities with other nonulosonic acids. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-acetylneuraminic acid | Contains an acetamido group at C5 | Commonly found in animal tissues; plays a role in cellular recognition. |

| N-glycolylneuraminic acid | Contains a glycolyl group at C5 | Found primarily in certain bacterial capsules; enhances virulence. |

| 3-deoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate | Has a different stereochemistry compared to Keto-Deoxy-Nonulonic acid | Involved in specific bacterial polysaccharide structures. |

The uniqueness of Keto-Deoxy-Nonulonic acid lies in its specific structural modifications that influence its biological roles and applications, particularly in microbial contexts where it aids in immune evasion and pathogenicity .

The enzymatic synthesis of Keto-Deoxy-Nonulonic Acid-containing glycoconjugates relies on specialized transferases that exhibit stringent substrate selectivity. Structural studies of Keto-Deoxy-Nonulonic Acid-9-phosphate phosphatases (Keto-Deoxy-Nonulonic Acid-9PP) from Bacteroides thetaiotaomicron and Haemophilus influenzae reveal a conserved Arg residue critical for binding the carboxylate group of Keto-Deoxy-Nonulonic Acid-9-phosphate [2]. This residue forms a salt bridge that stabilizes the substrate during catalysis, while a Glu/Lys pair in the active site distinguishes Keto-Deoxy-Nonulonic Acid-9PP from its paralog, 3-deoxy-D-manno-oct-2-ulosonic acid-8-phosphate phosphatase (KDO8PP) [2].

Kinetic analyses demonstrate that Keto-Deoxy-Nonulonic Acid-specific transferases exhibit a k~cat~/K~m~ ratio of 3×10^4^ M^−1^s^−1^ for Keto-Deoxy-Nonulonic Acid-9-phosphate hydrolysis, compared to 2×10^2^ M^−1^s^−1^ for KDO8P [2]. This 150-fold preference underscores the evolutionary specialization of these enzymes. X-ray crystallography further elucidates the transition-state mimicry achieved through vanadate coordination, where a trigonal bipyramidal geometry facilitates in-line phosphoryl transfer [2].

Table 1: Kinetic Parameters of Select Phosphatases

| Enzyme Source | Substrate | k~cat~ (s^−1^) | K~m~ (mM) | k~cat~/K~m~ (M^−1^s^−1^) |

|---|---|---|---|---|

| B. thetaiotaomicron | Keto-Deoxy-Nonulonic Acid-9P | 12.5 | 0.41 | 3.0×10^4^ |

| H. influenzae | KDO8P | 8.2 | 0.38 | 2.2×10^4^ |

| E. coli | KDO8P | 10.1 | 0.12 | 8.4×10^4^ |

Data derived from steady-state kinetics [2].

The cap domain of Keto-Deoxy-Nonulonic Acid-9PP contributes additional substrate contacts, including hydrogen bonds between Thr34 and the C6/C7 hydroxyl groups of Keto-Deoxy-Nonulonic Acid [2]. These interactions are absent in KDO8PP homologs, explaining their inability to process the elongated carbon chain of Keto-Deoxy-Nonulonic Acid.

Role of α2→8-Keto-Deoxy-Nonulonic Acid Transferase in Polysialylation Termination Events

Polysialylation, the addition of α2→8-linked sialic acid residues to neural cell adhesion molecules (NCAM), requires precise termination signals. Recent evidence implicates α2→8-Keto-Deoxy-Nonulonic Acid transferase in this regulatory step. Unlike canonical sialyltransferases, this enzyme incorporates Keto-Deoxy-Nonulonic Acid as a chain-terminating residue due to steric hindrance from its extended glycone-binding pocket [4].

Structural modeling suggests that the active site of α2→8-Keto-Deoxy-Nonulonic Acid transferase accommodates the bulkier Keto-Deoxy-Nonulonic Acid moiety through a reoriented loop region (residues 210–225), which collapses upon substrate binding to prevent further elongation [2]. This mechanism ensures that polysialic acid chains do not exceed physiologically permissible lengths, maintaining neuronal plasticity while avoiding autoimmune recognition [4].

Gene context analysis supports this role, as α2→8-Keto-Deoxy-Nonulonic Acid transferase genes are frequently juxtaposed with polysialyltransferase operons in proteobacterial genomes [2]. The enzyme’s expression is upregulated during late embryonic development, coinciding with the pruning of excessive polysialic acid chains in the central nervous system [4].

Evolutionary Adaptation of Sialyltransferases for Keto-Deoxy-Nonulonic Acid Incorporation

The emergence of Keto-Deoxy-Nonulonic Acid biosynthesis in vertebrates and pathogenic bacteria necessitated structural innovations in sialyltransferases. Phylogenetic reconstruction of the HAD (haloacid dehalogenase) superfamily reveals that Keto-Deoxy-Nonulonic Acid-9PP diverged from KDO8PP ancestors through a series of key substitutions:

- Acquisition of the Glu56/Lys67 pair in B. thetaiotaomicron Keto-Deoxy-Nonulonic Acid-9PP, enabling hydrogen bonding to the C7 hydroxyl [2].

- Expansion of the cap domain in Streptomyces avermitilis Keto-Deoxy-Nonulonic Acid-9PP to accommodate fused transferase domains [2].

- Independent evolution of KDO8PP lineages in Pseudomonas aeruginosa, retaining ancestral specificity through divergent active-site residues [2].

Table 2: Evolutionary Markers in Keto-Deoxy-Nonulonic Acid-Processing Enzymes

| Feature | Keto-Deoxy-Nonulonic Acid-9PP | KDO8PP |

|---|---|---|

| Active Site Motif | Glu56, Lys67, Arg64 | Asp58, Gln70, Arg62 |

| Cap Domain Loops | Extended (15 residues) | Compact (9 residues) |

| Gene Fusion Partners | KDN:CMP transferase (common) | Rare |

Fusion proteins, such as the Keto-Deoxy-Nonulonic Acid-9PP–CMP transferase chimera in S. avermitilis, enhance metabolic efficiency by channeling reaction intermediates [2]. This adaptation is absent in KDO8PP pathways, reflecting the increased metabolic cost of Keto-Deoxy-Nonulonic Acid synthesis compared to KDO.

Horizontal gene transfer has further disseminated Keto-Deoxy-Nonulonic Acid biosynthetic clusters, with pathogenic Escherichia coli strains acquiring complete operons from marine bacteria [2]. These acquired genes enable immune evasion through molecular mimicry of host glycans.

Structural Organization and Tissue Distribution

Keto-Deoxy-Nonulonic acid occurs as terminal residues in polysialoglycoproteins across vertebrate tissues, forming homopolymers of α2,8-linked deaminoneuraminic acid [poly(α2,8-KDN)] [3]. The widespread distribution of these structures has been documented in various tissues derived from all three germ layers in vertebrates, including mammals [4] [5]. The polysialic acid chains containing Keto-Deoxy-Nonulonic acid demonstrate a remarkable tissue-specific expression pattern, being detectable in all studied tissues except mucus-producing cells, extracellular matrix components, and basement membranes [3] [4].

The structural arrangement of Keto-Deoxy-Nonulonic acid in vertebrate polysialoglycoproteins exhibits distinctive characteristics compared to other polysialic acid modifications. In mammalian tissues, the poly(α2,8-KDN) glycan structure is predominantly found on a single 150-kilodalton glycoprotein, with the notable exception of kidney tissue, where an additional greater than 350-kilodalton glycoprotein carries this modification [3] [4]. This selectivity in protein modification makes Keto-Deoxy-Nonulonic acid-bearing glycoproteins particularly distinctive among polysialic acid structures.

Developmental Regulation and Expression Patterns

The expression of Keto-Deoxy-Nonulonic acid-containing polysialoglycoproteins demonstrates sophisticated developmental regulation in vertebrate systems. Certain organs, including muscle, kidney, lung, and brain tissues, exhibit developmentally regulated expression patterns of these structures [3] [4]. The temporal control of Keto-Deoxy-Nonulonic acid expression suggests critical roles in developmental processes and tissue maturation.

The biosynthetic pathway for Keto-Deoxy-Nonulonic acid incorporation into polysialoglycoproteins involves a three-step enzymatic process [6]. The initial step involves hexokinase-mediated phosphorylation of mannose to form mannose-6-phosphate. Subsequently, Keto-Deoxy-Nonulonic acid-9-phosphate synthetase catalyzes the condensation of mannose-6-phosphate with phosphoenolpyruvate to produce Keto-Deoxy-Nonulonic acid-9-phosphate. The final step involves phosphatase-mediated dephosphorylation to yield free Keto-Deoxy-Nonulonic acid [6].

Molecular Characterization and Functional Significance

In mammalian cellular systems, Keto-Deoxy-Nonulonic acid-containing glycoproteins have been identified with specific molecular characteristics. Studies using human ovarian teratocarcinoma cells have revealed the presence of a 30-kilodalton Keto-Deoxy-Nonulonic acid-glycoprotein in membrane fractions and a 49-kilodalton Keto-Deoxy-Nonulonic acid-glycoprotein in soluble fractions [7]. These findings represent the first biochemical identification of mammalian Keto-Deoxy-Nonulonic acid-glycoproteins through chemical and enzymatic methodologies.

The functional significance of Keto-Deoxy-Nonulonic acid as terminal residues in vertebrate polysialoglycoproteins relates to their conservation across evolutionary lineages while maintaining distinct structural features from other sialic acid modifications. The evolutionary conservation of Keto-Deoxy-Nonulonic acid biosynthesis in mammals, despite reduced enzymatic activity compared to lower vertebrates, suggests important physiological functions beyond simple glycosylation [1].

| Study | Organism | KDN Location | Key Findings | Molecular Weight |

|---|---|---|---|---|

| Ziak et al. (1996) | Mammalian tissues | Poly(α2,8-KDN) on 150 kDa glycoprotein | Widespread tissue distribution except mucus-producing cells | 150 kDa (350 kDa in kidney) |

| Angata et al. (1999) | Rainbow trout | Testis polysialoglycoproteins | KDN-rich organ for biosynthesis studies | 80 kDa (enzyme) |

| Kitajima et al. (2006) | Human PA-1 cells | Membrane-bound glycoproteins | First mammalian KDN-glycoproteins identified | 30 kDa and 49 kDa |

Modulation of Cell-Cell Recognition Processes Through Keto-Deoxy-Nonulonic Acid-Mediated Interactions

Molecular Recognition Mechanisms

Keto-Deoxy-Nonulonic acid functions as a critical mediator of cell-cell recognition processes through its unique structural properties and interaction patterns. The molecular recognition mechanisms involve specific binding interactions that differ substantially from those mediated by other sialic acid residues [8] [9]. The structural characteristics of Keto-Deoxy-Nonulonic acid, particularly its lack of an acetamido group, create distinct molecular recognition patterns that influence cellular interactions.

The recognition processes mediated by Keto-Deoxy-Nonulonic acid involve antibody-mediated mechanisms. Human sera contain antibodies directed against Keto-Deoxy-Nonulonic acid-terminated glycans, and these antibodies demonstrate specificity for Keto-Deoxy-Nonulonic acid-sialoglycans that are structurally similar to human cell surface N-acetylneuraminic acid-sialoglycans [8] [9]. The development of these antibodies during infancy follows patterns similar to those observed for other nonhuman sialic acid incorporations, suggesting evolutionary conservation of recognition mechanisms.

Cellular Interaction Modulation

The modulation of cellular interactions through Keto-Deoxy-Nonulonic acid-mediated mechanisms demonstrates significant biological importance in vertebrate systems. Unlike N-acetylneuraminic acid-containing structures, Keto-Deoxy-Nonulonic acid incorporation does not provide protection against complement-mediated killing or enhance bacterial survival in serum environments [10]. This differential behavior suggests that Keto-Deoxy-Nonulonic acid-mediated interactions serve distinct recognition functions rather than immune evasion mechanisms.

The cellular recognition processes involving Keto-Deoxy-Nonulonic acid demonstrate specificity in pathogen-host interactions. When pathogenic bacteria incorporate Keto-Deoxy-Nonulonic acid into their surface lipooligosaccharides, several virulence attributes become diminished, including resistance to complement activation, whole blood killing, and engagement with cellular recognition receptors [10]. This reduction in pathogenic capabilities suggests that Keto-Deoxy-Nonulonic acid serves as a molecular signal for immune system recognition and pathogen clearance.

Immune System Recognition and Response

The immune system recognition of Keto-Deoxy-Nonulonic acid-containing structures involves sophisticated molecular mechanisms that distinguish these modifications from other sialic acid residues. The presence of anti-Keto-Deoxy-Nonulonic acid antibodies in human immunoglobulin preparations indicates widespread exposure to these structures and development of specific immune responses [1]. The antibody responses demonstrate structural specificity, recognizing Keto-Deoxy-Nonulonic acid-glycans while maintaining distinct recognition patterns from other sialic acid modifications.

The modulation of complement deposition represents a key aspect of Keto-Deoxy-Nonulonic acid-mediated immune recognition. Studies have demonstrated increased complement C3 fragment deposition on bacterial surfaces displaying Keto-Deoxy-Nonulonic acid compared to those displaying N-acetylneuraminic acid [10]. This enhanced complement activation suggests that Keto-Deoxy-Nonulonic acid-containing structures are recognized as foreign by the immune system, leading to enhanced clearance mechanisms.

Enzymatic Recognition and Substrate Specificity

The recognition of Keto-Deoxy-Nonulonic acid by enzymatic systems demonstrates high specificity and functional significance. The cytidine monophosphate-Keto-Deoxy-Nonulonic acid synthetase exhibits preferential activity toward Keto-Deoxy-Nonulonic acid substrates, with reaction rates 2.5-fold and 3.1-fold faster than N-acetylneuraminic acid and N-glycolylneuraminic acid, respectively [11]. This enzymatic specificity suggests evolved recognition mechanisms that facilitate Keto-Deoxy-Nonulonic acid incorporation into cellular glycoconjugates.

The nuclear localization of Keto-Deoxy-Nonulonic acid activation processes represents another aspect of cellular recognition and compartmentalization. The cytidine monophosphate-sialic acid synthetase enzymes responsible for Keto-Deoxy-Nonulonic acid activation are localized to the cell nucleus, unlike other nucleotide sugar synthetases that function in the cytoplasm [12]. This unique compartmentalization suggests specialized recognition and transport mechanisms for Keto-Deoxy-Nonulonic acid-containing substrates.

| Study | Interaction Type | KDN Function | Biological Impact | Reference ID |

|---|---|---|---|---|

| Saha et al. (2021) | Host-pathogen interactions | Reduced bacterial virulence and complement resistance | Immune system recognition and pathogen clearance | 9 |

| Telford et al. (2011) | Fungal pathogen recognition | Preferred substrate for fungal sialidase | Fungal metabolism and pathogenesis | 52 |

| Münster-Kühnel et al. (2004) | Enzyme-substrate recognition | Nuclear localization signal for biosynthesis | Cellular compartmentalization of sialic acid activation | 15 |

Keto-Deoxy-Nonulonic Acid's Protective Function Against Microbial Sialidase Activity

Enzymatic Resistance Mechanisms

Keto-Deoxy-Nonulonic acid demonstrates remarkable resistance to most microbial sialidase enzymes, providing significant protective functions against pathogenic enzymatic activities. The structural basis for this resistance lies in the unique chemical configuration of Keto-Deoxy-Nonulonic acid, which lacks the acetamido group present in N-acetylneuraminic acid substrates [9] [13]. This structural difference creates steric and binding constraints that prevent most bacterial and viral sialidases from efficiently cleaving Keto-Deoxy-Nonulonic acid-containing glycosidic linkages.

Comprehensive substrate specificity studies have revealed that among seven tested bacterial sialidases, only Pasteurella multocida sialidase demonstrates significant activity against Keto-Deoxy-Nonulonic acid-containing substrates, cleaving these structures at 8.5% of the rate observed for N-acetylneuraminic acid-containing substrates [14]. Streptococcus pneumoniae sialidase exhibits minimal activity against Keto-Deoxy-Nonulonic acid substrates, with hydrolysis rates of only 0.7% compared to N-acetylneuraminic acid substrates [14]. All other bacterial sialidases tested demonstrate no detectable hydrolytic activity against Keto-Deoxy-Nonulonic acid-terminated sialosides.

Substrate Specificity and Enzymatic Discrimination

The protective function of Keto-Deoxy-Nonulonic acid against microbial sialidases results from highly specific enzyme-substrate interactions that favor N-acetylneuraminic acid over Keto-Deoxy-Nonulonic acid. The enzymatic discrimination mechanisms involve active site constraints that accommodate the acetamido group of N-acetylneuraminic acid but cannot properly position Keto-Deoxy-Nonulonic acid for efficient hydrolysis [15] [16]. Structural modifications at the C-5 position of sialic acids, including the absence of the acetamido group in Keto-Deoxy-Nonulonic acid, significantly diminish the hydrolytic activity of most bacterial sialidases.

The specificity of sialidase enzymes for different sialic acid modifications demonstrates evolutionary adaptations that have shaped microbial enzymatic capabilities. Most pathogenic bacteria have evolved sialidases that specifically target N-acetylneuraminic acid residues, which are abundant in mammalian host tissues [13]. The resistance of Keto-Deoxy-Nonulonic acid to these enzymes suggests that this sialic acid modification provides an evolutionary advantage by maintaining glycan integrity in the presence of microbial sialidase activity.

Specialized Keto-Deoxy-Nonulonic Acid-Cleaving Enzymes

While most microbial sialidases demonstrate resistance to Keto-Deoxy-Nonulonic acid substrates, specific enzymes have evolved to cleave these structures efficiently. The discovery of KDNase enzymes from Sphingobacterium multivorum represents the first characterized sialidase with specific activity against Keto-Deoxy-Nonulonic acid-containing substrates while lacking activity against N-acetylneuraminic acid-containing structures [17]. These specialized enzymes demonstrate broad linkage specificity, cleaving Keto-Deoxy-Nonulonic acid residues from α2,3-, α2,6-, and α2,8-linked positions.

Fungal pathogens have also evolved specialized Keto-Deoxy-Nonulonic acid-cleaving capabilities. The Aspergillus fumigatus sialidase functions as a KDNase, preferentially cleaving Keto-Deoxy-Nonulonic acid substrates over N-acetylneuraminic acid substrates [18]. This fungal enzyme demonstrates optimal activity against Keto-Deoxy-Nonulonic acid substrates and can utilize these structures as carbon sources for growth, indicating evolutionary adaptation to environments rich in Keto-Deoxy-Nonulonic acid-containing glycoconjugates.

Biological Significance of Sialidase Resistance

The protective function of Keto-Deoxy-Nonulonic acid against microbial sialidase activity has significant biological implications for host-pathogen interactions and glycan stability. The resistance to enzymatic cleavage allows Keto-Deoxy-Nonulonic acid-containing glycoconjugates to maintain their structural integrity in environments where other sialic acid modifications would be rapidly degraded [9] [10]. This stability provides advantages for cellular recognition processes and maintenance of glycan-mediated functions.

The differential susceptibility of sialic acid modifications to enzymatic cleavage creates opportunities for therapeutic interventions. The use of Keto-Deoxy-Nonulonic acid as a natural intervention against pathogenic bacteria that utilize external sialic acids for immune evasion represents a promising approach for controlling bacterial infections [8] [9]. The incorporation of Keto-Deoxy-Nonulonic acid into bacterial surface structures impairs their virulence capabilities while maintaining their susceptibility to host immune responses.

The evolutionary conservation of Keto-Deoxy-Nonulonic acid biosynthesis in mammals, despite reduced enzymatic activity compared to lower vertebrates, suggests important physiological functions related to sialidase resistance. The maintenance of these biosynthetic capabilities indicates that the protective functions of Keto-Deoxy-Nonulonic acid against microbial enzymatic activities provide selective advantages that justify the metabolic costs of maintaining these pathways [1].

| Enzyme Source | KDN Susceptibility | Relative Activity (%) | Protective Effect | Reference ID |

|---|---|---|---|---|

| Bacterial sialidases | Generally resistant | 0.7-8.5% vs Neu5Ac | High protection | 49 |

| Aspergillus fumigatus | Highly susceptible (KDNase) | 100% (preferred substrate) | No protection | 52 |

| Sphingobacterium multivorum | Highly susceptible (specific KDNase) | 100% (KDN-specific) | No protection | 56 |

| Starfish (Asterina pectinifera) | Moderate susceptibility | 20x faster than Neu5Ac | Moderate protection | 53 |

The enzymatic biosynthesis of Keto-Deoxy-Nonulonic acid involves a coordinated series of reactions that ensure proper substrate availability and cellular compartmentalization. The pathway enzymes demonstrate specific cofactor requirements and optimal pH conditions that facilitate efficient biosynthesis while maintaining cellular metabolic balance.

| Enzyme | Reaction | Molecular Weight (kDa) | pH Optimum | Metal Requirements | Reference ID |

|---|---|---|---|---|---|

| Hexokinase | Mannose + ATP → Mannose-6-P + ADP | Variable | 7.0 | Mg2+ | 41 |

| KDN-9-phosphate synthetase | Mannose-6-P + PEP → KDN-9-P + Pi | 80 | 7.0 | Mn2+ | 41 |

| Phosphatase | KDN-9-P → KDN + Pi | Variable | 7.0 | Mg2+ | 41 |

| CMP-KDN synthetase | KDN + CTP → CMP-KDN + PPi | ~30 | 7.5 | Mg2+ | 43 |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Deaminoneuraminic acid

Dates

Explore Compound Types